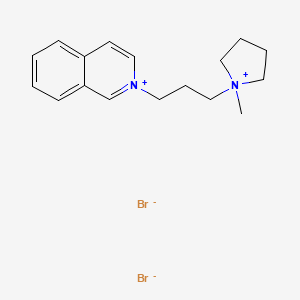
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide is a chemical compound with the molecular formula C17H24Br2N2. It is a quaternary ammonium salt that features an isoquinolinium core with a 3-(1-methylpyrrolidinio)propyl substituent. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide typically involves the quaternization of isoquinoline with 3-(1-methylpyrrolidinio)propyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to ensure consistent product quality and to minimize reaction times.
化学反応の分析
Types of Reactions
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles like chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Isoquinolinium derivatives with oxidized functional groups.
Reduction: Reduced isoquinolinium derivatives.
Substitution: Isoquinolinium salts with different halide ions.
科学的研究の応用
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studies involving ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, chloride
- Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, iodide
- Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, sulfate
Uniqueness
Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide is unique due to its specific bromide counterions, which can influence its solubility, reactivity, and interaction with biological targets. The presence of bromide ions can also affect the compound’s pharmacokinetic properties and its overall efficacy in various applications.
特性
CAS番号 |
64047-57-0 |
|---|---|
分子式 |
C17H24Br2N2 |
分子量 |
416.2 g/mol |
IUPAC名 |
2-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C17H24N2.2BrH/c1-19(12-4-5-13-19)14-6-10-18-11-9-16-7-2-3-8-17(16)15-18;;/h2-3,7-9,11,15H,4-6,10,12-14H2,1H3;2*1H/q+2;;/p-2 |
InChIキー |
OUFWPBPWBBMQCV-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCCC1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
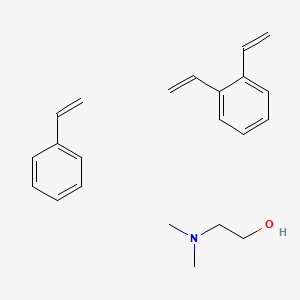
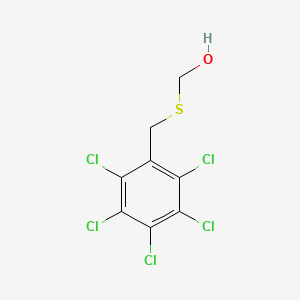
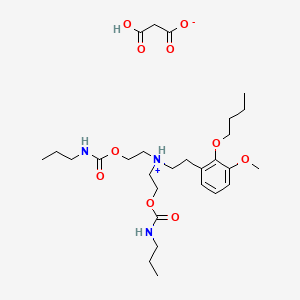
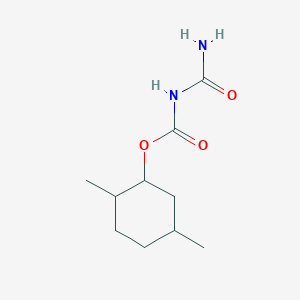


![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)

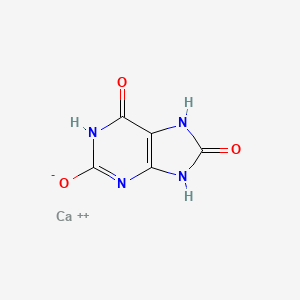

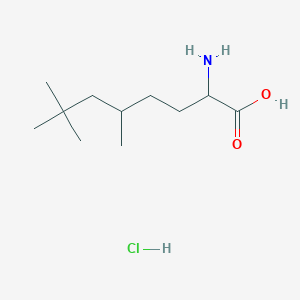
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)

